Punicinsäure

Übersicht

Beschreibung

Punicic acid is a polyunsaturated fatty acid, specifically an omega-5 fatty acid, found predominantly in the seeds of the pomegranate fruit (Punica granatum). It is classified as a conjugated linolenic acid (CLnA) and has garnered attention for its potent biological properties, including antidiabetic, anti-obesity, anticarcinogenic, and antiproliferative activities. Despite these significant health benefits, punicic acid remains underexplored in nutraceutical applications and food product development (Aruna et al., 2016).

Synthesis and Molecular Structure Analysis

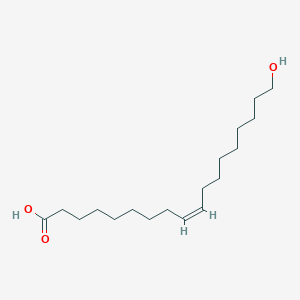

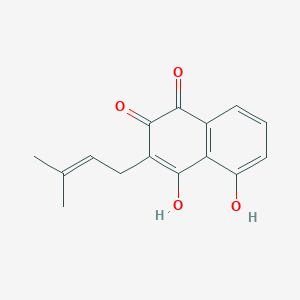

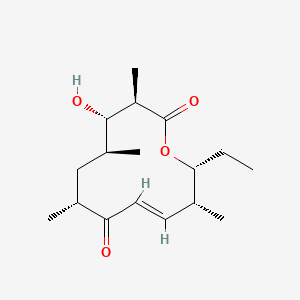

Punicic acid (PuA; 18:3Δ9cis,11trans,13cis) is unique due to its three conjugated double bonds. Its natural occurrence is largely in pomegranate seed oil, which contains approximately 80% PuA. The molecular structure of punicic acid contributes to its range of bioactivities, including anti-inflammatory and antioxidant properties. Despite its natural abundance in pomegranate seeds, the supply challenges have spurred interest in biotechnological production methods, such as microbial fermentation, to enhance its availability for broader applications (Holič et al., 2018).

Chemical Reactions and Properties

Punicic acid participates in various biochemical pathways and exhibits a range of bioactivities. It has been shown to inhibit breast cancer proliferation and induce apoptosis through mechanisms involving lipid peroxidation and PKC signaling pathways. Its chemical properties, such as the conjugated linolenic structure, underpin its biological functions and potential therapeutic applications (Grossmann et al., 2010).

Physical Properties Analysis

The physical properties of punicic acid, such as its solubility and stability, are significant for its application in various domains. Nanodispersions of monoglycerides of punicic acid have been explored to improve its oxidative stability and solubility, maintaining its bioactivity while enhancing its potential for use in health-related applications (Cao et al., 2014).

Chemical Properties Analysis

The distinctive conjugated triene structure of punicic acid defines its chemical properties and reactivity. Its role in modulating lipid metabolism and inflammation, coupled with the ability to undergo biohydrogenation, highlights the complexity of its interactions at the molecular level. Studies have explored its metabolism into conjugated linoleic acid (CLA) in animal models, suggesting pathways through which punicic acid exerts its health effects (Yuan et al., 2009).

Wissenschaftliche Forschungsanwendungen

Prävention neurologischer Störungen

Punicinsäure, die in Granatapfelkernöl vorkommt, ist eine Omega-5-Fettsäure mit starken antioxidativen und entzündungshemmenden Wirkungen. Es wurde gezeigt, dass sie oxidativen Schaden und Entzündungen reduziert, die zu wichtigen Faktoren bei neurologischen Störungen beitragen. Durch die Steigerung der Expression von Peroxisomen-Proliferator-aktivierten Rezeptoren und die Reduzierung der Bildung von Beta-Amyloid-Ablagerungen trägt this compound zur Prävention und Behandlung von Krankheiten wie Alzheimer, Parkinson und Huntington bei .

Antikrebs-Eigenschaften

Forschungen zeigen, dass this compound Antikrebs-Eigenschaften aufweist. Es wurde festgestellt, dass sie Apoptose in Krebszellen induziert und die Proliferation verschiedener Krebszelllinien hemmt. Dies macht this compound zu einem potenziellen Kandidaten für die Einbeziehung in Krebsbehandlungsschemata, insbesondere bei Brust- und Prostatakrebs .

Management des metabolischen Syndroms

This compound wurde mit antidiabetischen und anti-obesogenen Wirkungen in Verbindung gebracht. Sie stimuliert die Adiponektin-Sekretion und reguliert die GLUT4-Expression in Adipozyten nach oben, was die Insulinsensitivität und die Glukoseaufnahme verbessern kann. Diese Eigenschaften deuten darauf hin, dass this compound bei der Behandlung von Erkrankungen im Zusammenhang mit dem metabolischen Syndrom von Vorteil sein könnte .

Entzündungshemmende Aktivität

Die entzündungshemmende Aktivität der Verbindung ist im Kontext chronisch-entzündlicher Erkrankungen von Bedeutung. Es wurde gezeigt, dass this compound entzündungshemmende Signalwege moduliert, was potenziell therapeutische Vorteile für Erkrankungen wie Arthritis und andere entzündliche Erkrankungen bietet .

Herz-Kreislauf-Gesundheit

This compound kann auch eine Rolle bei der Förderung der Herz-Kreislauf-Gesundheit spielen. Ihre Fähigkeit, Lipidprofile zu modulieren und die Bildung von Arterienplaque zu reduzieren, könnte bei der Prävention von Atherosklerose und verwandten Herz-Kreislauf-Erkrankungen wertvoll sein .

Hautgesundheit und Kosmetik

Aufgrund ihrer antioxidativen Eigenschaften wird this compound in kosmetischen Formulierungen für die Hautgesundheit eingesetzt. Sie kann dazu beitragen, die Hautelastizität zu verbessern, Alterserscheinungen zu reduzieren und eine schützende Barriere gegen Umwelteinflüsse zu schaffen .

Nutrazeutische Anwendungen

Als Nutrazeutikum wird this compound für ihre gesundheitsfördernden Eigenschaften geschätzt. Sie kann in Nahrungsergänzungsmittel eingearbeitet werden, um die allgemeine Gesundheit zu unterstützen und verschiedene Krankheiten zu verhindern, indem ihre antioxidativen und entzündungshemmenden Wirkungen genutzt werden .

Biotechnologische Produktion

Die begrenzte Verfügbarkeit natürlicher Punicinsäurequellen hat zu biotechnologischen Fortschritten bei ihrer Produktion geführt. Es werden Anstrengungen unternommen, um this compound in gentechnisch veränderten Mikroorganismen zu produzieren, was eine stabile Versorgung für den steigenden Bedarf in pharmazeutischen, medizinischen und industriellen Anwendungen gewährleisten könnte .

Wirkmechanismus

Target of Action

Punicic acid, the main bioactive component of pomegranate seed oil, primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs play a crucial role in the regulation of cellular differentiation, development, and metabolism . In addition, punicic acid can also interact with GLUT4 protein and calpain , which are involved in the formation of beta-amyloid deposits and tau hyperphosphorylation .

Mode of Action

Punicic acid decreases oxidative damage and inflammation by increasing the expression of PPARs . It can also reduce beta-amyloid deposits formation and tau hyperphosphorylation by increasing the expression of GLUT4 protein and inhibiting calpain hyperactivation .

Biochemical Pathways

Punicic acid affects several biochemical pathways. It stimulates adiponectin secretion and up-regulates GLUT4 expression and translocation in adipocytes . This is possibly mediated by the high binding affinity of punicic acid to PPARγ . Furthermore, punicic acid treatment improves glucose uptake and prevents changes in mitochondrial proteins associated with dysfunction in insulin-resistant states such as diabetes .

Result of Action

The action of punicic acid results in a decrease in oxidative damage and inflammation . It also leads to a reduction in beta-amyloid deposits and tau hyperphosphorylation, which are associated with neurodegenerative diseases . In addition, punicic acid has been shown to be effective against various chronic diseases .

Action Environment

The action of punicic acid can be influenced by environmental factors. For instance, the regulation of intestinal microflora has been identified as a crucial factor and an effective strategy to reverse obesity-related hyperlipidemia and non-alcoholic fatty liver disease . .

Safety and Hazards

Zukünftige Richtungen

While both Punicic acid and pomegranate seed oil have been used as functional ingredients in foods and cosmetics for some time, their value in pharmaceutical/medical and industrial applications are presently under further exploration . The production of Punicic acid in engineered microorganisms with modern fermentation technology is therefore a promising and emerging method .

Biochemische Analyse

Biochemical Properties

Punicic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in lipid metabolism and glucose homeostasis . Punicic acid acts as an agonist for PPARs, thereby influencing the transcription of genes related to fatty acid oxidation and adipogenesis. Additionally, punicic acid is converted to conjugated linoleic acid in the body, which further interacts with enzymes involved in lipid metabolism .

Cellular Effects

Punicic acid exerts various effects on different cell types and cellular processes. It has been shown to reduce inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB) and decreasing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) . In adipocytes, punicic acid promotes lipid oxidation and reduces lipid accumulation, thereby combating obesity . In cancer cells, punicic acid induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Furthermore, punicic acid enhances insulin sensitivity and glucose uptake in muscle cells, contributing to improved metabolic health .

Molecular Mechanism

The molecular mechanism of punicic acid involves several pathways. As an agonist of PPARs, punicic acid modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . It inhibits the activation of NF-κB, reducing the production of inflammatory cytokines . Punicic acid also influences the expression of genes related to apoptosis and cell proliferation, thereby exerting anti-cancer effects . Additionally, punicic acid enhances the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of punicic acid have been observed to change over time. Studies have shown that punicic acid remains stable under standard laboratory conditions, retaining its bioactivity for extended periods . Long-term exposure to punicic acid has been associated with sustained anti-inflammatory and anti-obesity effects in animal models . The degradation of punicic acid can occur under extreme conditions, such as high temperatures and prolonged exposure to light .

Dosage Effects in Animal Models

The effects of punicic acid vary with different dosages in animal models. Low to moderate doses of punicic acid have been shown to improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity without causing adverse effects . High doses of punicic acid may lead to toxicity and adverse effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits of punicic acid while minimizing potential risks.

Metabolic Pathways

Punicic acid is involved in several metabolic pathways. It is primarily metabolized to conjugated linoleic acid in the body, which further participates in lipid metabolism . The conversion of punicic acid to conjugated linoleic acid is catalyzed by enzymes such as fatty acid desaturase . Punicic acid also influences the activity of enzymes involved in fatty acid oxidation, promoting the breakdown of lipids and reducing lipid accumulation . Additionally, punicic acid modulates the expression of genes related to glucose metabolism, enhancing insulin sensitivity and glucose uptake .

Transport and Distribution

Punicic acid is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes, where it exerts its effects on lipid metabolism and cell signaling . Punicic acid is also transported in the bloodstream, bound to lipoproteins, and distributed to different tissues, including adipose tissue, muscle, and liver . The transport and distribution of punicic acid are influenced by factors such as lipid solubility and the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of punicic acid plays a crucial role in its activity and function. Punicic acid is primarily localized in the cell membrane, where it interacts with membrane-bound receptors and enzymes involved in lipid metabolism . It can also be found in the cytoplasm, where it influences various cellular processes, including gene expression and signal transduction . The localization of punicic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(9Z,11E,13Z)-octadeca-9,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5-,8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYLFPMQMFGPL-BGDVVUGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897463 | |

| Record name | Punicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

544-72-9 | |

| Record name | Punicic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Punicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Punicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUNICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFQ03H211O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the precise mechanism of action of punicic acid is still under investigation, research suggests that it exerts its effects through multiple pathways:

- PPARγ Activation: Punicic acid has been shown to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This activation leads to increased glucose uptake, enhanced adiponectin secretion, and upregulation of GLUT4 expression and translocation in adipocytes. []

- Anti-androgenic Effects: Studies on prostate cancer cells indicate that punicic acid exhibits anti-androgenic properties, inhibiting dihydrotestosterone-stimulated cell growth, androgen receptor nuclear accumulation, and the expression of androgen receptor-dependent genes. []

- Induction of Apoptosis: Punicic acid induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. [, , ] This apoptotic effect is mediated by a caspase-dependent pathway, particularly the intrinsic pathway. []

- Inhibition of Cell Proliferation and Migration: Punicic acid effectively inhibits the proliferation and migration of cancer cells, as demonstrated in studies on breast cancer and glioblastoma cells. [, , ]

- Antioxidant and Anti-inflammatory Effects: Punicic acid possesses antioxidant and anti-inflammatory properties, reducing oxidative stress and inflammatory responses in various models, including streptozotocin-induced diabetes. [, ]

ANone:

- Spectroscopic data:

ANone: Punicic acid, as a conjugated linolenic acid, is susceptible to oxidation.

- Oxidative Stability:

- Free Fatty Acid: Punicic acid in its free form is highly prone to oxidation in the presence of air. []

- Triacylglycerol-bound: When bound to triacylglycerols in pomegranate seed oil, punicic acid shows increased stability against oxidation, even under simulated gastric conditions and thermal stress. []

- Applications:

- Nutraceutical and Functional Food Ingredient: Due to its potential health benefits, punicic acid is investigated as a valuable ingredient in functional foods and nutraceuticals. [, , ]

- Pharmaceutical Applications: The anti-cancer, anti-inflammatory, and anti-diabetic properties of punicic acid make it a promising candidate for pharmaceutical applications. [, , ]

ANone:

- Stability: Punicic acid is susceptible to oxidation and isomerization, especially in its free form. [, ]

ANone:

- Absorption and Metabolism: Punicic acid is absorbed and metabolized in the body. Studies show that it is converted to conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (c9,t11-CLA), in various tissues, including liver, skeletal muscle, and adipose tissue. [, , ]

- In vivo Activity and Efficacy:

- Anti-obesity Effects: Studies in mice models have shown that punicic acid can reduce body fat mass and alter lipid metabolism, leading to a decrease in adipose tissue weight and liver triglyceride levels. []

- Anti-diabetic Effects: Research suggests that punicic acid improves glucose tolerance and reduces fasting plasma glucose levels in diabetic animal models. [, ] This effect is partly attributed to its PPARγ agonist activity.

- Anti-inflammatory Effects: In vivo studies demonstrate that punicic acid can reduce inflammation in models of inflammatory bowel disease and diabetes. [, ]

ANone:

- In vitro Efficacy: Punicic acid has shown promising results in various in vitro studies, demonstrating:

- In vivo Efficacy: Animal studies have supported the in vitro findings, demonstrating:

ANone: Several analytical methods are employed to analyze punicic acid:

- Gas Chromatography (GC):

- GC-FID (Flame Ionization Detection): This method is widely used to determine the fatty acid composition of oils, including the quantification of punicic acid. [, , ]

- GC-MS (Mass Spectrometry): Provides more detailed structural information and is helpful in identifying punicic acid and its metabolites in biological samples. [, , ]

- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can differentiate punicic acid from other conjugated linolenic acid isomers and other fatty acids based on their unique chemical shifts. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps analyze the functional groups present in punicic acid and compare it with other fatty acids. [, ]

ANone: While punicic acid exhibits unique properties, other conjugated linolenic acid (CLNA) isomers and related compounds can be considered as potential alternatives or substitutes:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium](/img/structure/B1237676.png)

![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)

![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)